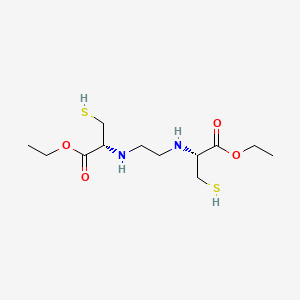

Bicisate

Description

See also: this compound dihydrochloride (active moiety of).

Structure

3D Structure

Properties

Key on ui mechanism of action |

Bicisate is rapidly uptaken by the brain. The retention of bicisate in the brain is associated with stereospecific de-esterification to hydrophilic acid derivatives. Even though both DD and LL isomers demonstrate brain uptake, only the LL presents brain retention. Bicisate brain localization is performed by passive diffusion and the presence of slow hydrolysis in the blood and rapid hydrolysis in the brain. The hydrolysis of bicisate forms the monoacid and diacid bicisate derivatives. The formation of these derivatives results in high brain uptake and retention. The uptake of bicisate depends on the blood flow directed to the brain and thus the presence of a stroke will be translated into specific zones in the brain that would not include the complex of bicisate and technetium Tc-99m. |

|---|---|

CAS No. |

121251-02-3 |

Molecular Formula |

C12H24N2O4S2 |

Molecular Weight |

324.5 g/mol |

IUPAC Name |

ethyl (2R)-2-[2-[[(2R)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]amino]ethylamino]-3-sulfanylpropanoate |

InChI |

InChI=1S/C12H24N2O4S2/c1-3-17-11(15)9(7-19)13-5-6-14-10(8-20)12(16)18-4-2/h9-10,13-14,19-20H,3-8H2,1-2H3/t9-,10-/m0/s1 |

InChI Key |

RZQNBTMGBODDSK-UWVGGRQHSA-N |

SMILES |

CCOC(=O)C(CS)NCCNC(CS)C(=O)OCC |

Isomeric SMILES |

CCOC(=O)[C@H](CS)NCCN[C@@H](CS)C(=O)OCC |

Canonical SMILES |

CCOC(=O)C(CS)NCCNC(CS)C(=O)OCC |

Appearance |

Solid powder |

melting_point |

196-198ºC |

Other CAS No. |

121251-02-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Insoluble |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Bicisate; |

Origin of Product |

United States |

Foundational & Exploratory

Bicisate chemical structure and properties

Bicisate: A Technical Guide

An In-depth Examination of the Chemical Structure, Properties, and Clinical Workflow of a Key SPECT Imaging Agent

Introduction

This compound, also known as ethyl cysteinate dimer (ECD), is a crucial chelating agent used in nuclear medicine.[1] Its primary application is in single-photon emission computed tomography (SPECT) for cerebral blood flow imaging. When complexed with Technetium-99m (99mTc), it forms the neutral, lipophilic radiopharmaceutical [99mTc]Tc-bicisate, which is capable of crossing the blood-brain barrier.[1][2][3] This guide provides a detailed overview of this compound's chemical structure, its physicochemical and pharmacological properties, and the established protocols for its use in a clinical research and diagnostic setting.

Chemical Structure and Identifiers

This compound is chemically designated as N,N'-1,2-ethylenediylbis-L-cysteine diethyl ester.[1][4] The molecule features two L-cysteine units linked by an ethylene bridge between their nitrogen atoms. The presence of two chiral centers gives rise to different stereoisomers; however, it is the l,l-isomer that is utilized in the clinically effective 99mTc-bicisate complex due to its significant retention in the brain.[4]

| Identifier | Value |

| IUPAC Name | ethyl (2R)-2-[2-[[(2R)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]amino]ethylamino]-3-sulfanylpropanoate[1] |

| SMILES | CCOC(=O)--INVALID-LINK--NCCN--INVALID-LINK--C(=O)OCC |

| InChI Key | RZQNBTMGBODDSK-UWVGGRQHSA-N[1] |

| CAS Number | 121251-02-3 (free base)[1][5] |

| Molecular Formula | C12H24N2O4S2[1] |

| Molecular Weight | 324.5 g/mol [1] |

Physicochemical and Pharmacological Properties

The utility of this compound in brain imaging is a direct result of its specific physicochemical properties. The free base is a lipophilic molecule, a characteristic that is maintained upon chelation with 99mTc. This lipophilicity is crucial for its ability to passively diffuse across the blood-brain barrier.

Physicochemical Data

| Property | Value |

| Melting Point | 196-198°C[1] |

| Solubility | Insoluble in water[1] |

| Physical Description | Lyophilized solid (as dihydrochloride salt in kits)[3] |

Pharmacological Data

| Property | Description |

| Mechanism of Action | As the [99mTc]Tc-bicisate complex, it acts as a radioactive tracer.[6] Its uptake and retention in the brain are proportional to regional cerebral blood flow (CBF), allowing for the visualization of perfusion patterns.[4] |

| Metabolism | In the brain, the ester groups of the [99mTc]Tc-bicisate complex are enzymatically hydrolyzed. This metabolic conversion results in more polar, acidic metabolites that are unable to diffuse back across the blood-brain barrier, effectively trapping the radioactivity within brain cells.[3][4] |

| Elimination | This compound and its metabolites are primarily excreted through the kidneys. Approximately 50% of the injected dose is excreted in the urine within two hours, and 74% is eliminated via this route within 24 hours.[3] |

| Radioactive Half-life (99mTc) | 6.02 hours[3][7] |

Experimental Protocols

The preparation and quality control of Technetium Tc-99m this compound for injection are critical steps to ensure diagnostic accuracy and patient safety. The following are generalized protocols based on standard practices.

Preparation of Technetium Tc-99m this compound Injection

This protocol describes the reconstitution of a commercially available kit, which typically consists of two vials.

Materials:

-

Vial A: Lyophilized this compound dihydrochloride and a stannous reducing agent.

-

Vial B: Buffer solution.

-

Sterile, non-pyrogenic, oxidant-free Sodium Pertechnetate Tc99m Injection.

-

Lead-shielded sterile vial.

-

Sterile syringes.

Procedure:

-

Buffer Addition: Using a sterile syringe, aseptically withdraw the required volume of buffer solution from Vial B and inject it into Vial A. Gently swirl the contents of Vial A until the lyophilized powder is completely dissolved.

-

Pertechnetate Addition: In a shielded container, add the Sodium Pertechnetate Tc99m Injection to the reconstituted Vial A.

-

Incubation: Allow the mixture to stand at room temperature for a minimum of 30 minutes to ensure complete complexation.

-

Final Product: The resulting solution is a sterile, clear, colorless preparation of [99mTc]Tc-bicisate suitable for intravenous injection.

Quality Control: Radiochemical Purity

To ensure the diagnostic quality of the preparation, the radiochemical purity must be assessed. The United States Pharmacopeia (USP) mandates a radiochemical purity of not less than 90%.[4] A common method is thin-layer chromatography (TLC).

Materials:

-

Thin-layer chromatographic silica gel sheet (2.5 cm x 7.5 cm).

-

Chromatography chamber.

-

HPLC grade ethyl acetate (mobile phase).

-

Radiochromatogram scanner or gamma counter.

Procedure:

-

Spotting: Apply approximately 5 µL of the prepared [99mTc]Tc-bicisate injection onto the silica gel sheet, about 2 cm from the bottom. Allow the spot to air dry for 5-10 minutes.

-

Development: Place the TLC plate in a pre-equilibrated chromatography chamber containing ethyl acetate. Allow the solvent front to move 5 cm from the origin.

-

Analysis: Remove the plate, allow it to dry, and determine the distribution of radioactivity using a scanner. The lipophilic [99mTc]Tc-bicisate complex will migrate with the solvent front (Rf ≈ 1.0), while impurities like free pertechnetate (99mTcO4-) and hydrolyzed-reduced 99mTc will remain at the origin (Rf = 0.0).

-

Calculation: The radiochemical purity is calculated as: (Activity at solvent front / Total activity on the strip) x 100%.

Diagrams and Workflows

Logical Workflow: Preparation of [99mTc]Tc-bicisate for Injection

Caption: Workflow for the preparation of Technetium-99m this compound injection.

Signaling Pathway: Mechanism of Brain Retention

References

- 1. This compound | C12H24N2O4S2 | CID 72048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Technetium 99mTc this compound [drugfuture.com]

- 3. DailyMed - NEUROLITE- this compound dihydrochloride kit [dailymed.nlm.nih.gov]

- 4. This compound Dihydrochloride [benchchem.com]

- 5. medkoo.com [medkoo.com]

- 6. Technetium tc-99m this compound | C12H21N2O5S2Tc-5 | CID 155491161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uspbpep.com [uspbpep.com]

Bicisate (Technetium-99m Ethyl Cysteinate Dimer): A Technical Guide on the Mechanism of Action in the Brain

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Technetium-99m Bicisate, also known as Technetium-99m Ethyl Cysteinate Dimer (99mTc-ECD), is a pivotal radiopharmaceutical agent for the evaluation of regional cerebral blood flow (rCBF) using Single Photon Emission Computed Tomography (SPECT). Marketed under the trade name Neurolite®, its diagnostic efficacy stems from a unique mechanism of action. This neutral, lipophilic complex readily crosses the blood-brain barrier and is subsequently trapped intracellularly. This trapping is achieved through enzymatic hydrolysis of its ethyl ester groups, converting it into a polar, non-diffusible metabolite. The prolonged retention of this metabolite within viable brain tissue allows for high-contrast imaging of cerebral perfusion. This document provides a comprehensive technical overview of this compound's mechanism, supported by quantitative pharmacokinetic data, detailed experimental protocols, and visual diagrams of its metabolic pathway and experimental workflows.

Core Mechanism of Action

The utility of 99mTc-Bicisate as a brain perfusion imaging agent is contingent on a two-step process: passive diffusion across the blood-brain barrier and subsequent intracellular metabolic trapping.

2.1 Blood-Brain Barrier Permeation Following intravenous administration, the stable, lipophilic 99mTc-Bicisate complex circulates systemically.[1] Its neutrality and lipid solubility facilitate passive diffusion across the intact blood-brain barrier.[1][2] This characteristic allows the tracer's distribution in the brain to be proportional to regional cerebral blood flow at the time of injection.[3] Peak brain uptake of the injected dose is achieved rapidly, typically within the first few minutes post-injection.[4][5]

2.2 Intracellular Metabolic Trapping Once inside the brain cells, the retention mechanism is initiated.[6] The parent 99mTc-Bicisate compound undergoes rapid enzymatic metabolism.[7] Specifically, endogenous esterases hydrolyze one or both of the ethyl ester moieties on the molecule.[6][8] This enzymatic conversion results in the formation of polar and less diffusible mono-acid and di-acid metabolites.[1][8] These charged, hydrophilic compounds cannot readily diffuse back across the blood-brain barrier or cell membranes, leading to their entrapment within the brain parenchyma.[6][9] This trapping is selective to primate brain tissue and is crucial for the agent's retention.[8] The slow clearance of these metabolites allows for a stable distribution of radioactivity over a period sufficient for high-resolution SPECT imaging, typically up to six hours post-injection.[2][5]

Visual Pathway of this compound's Mechanism

Caption: Mechanism of 99mTc-Bicisate uptake and trapping in the brain.

Quantitative Data

The pharmacokinetics and biodistribution of 99mTc-Bicisate have been quantified in numerous human studies. The following tables summarize key quantitative data.

Table 1: Pharmacokinetics and Biodistribution of 99mTc-Bicisate in Humans

| Parameter | Value | Reference |

| Brain Uptake (% Injected Dose) | ||

| At 5 minutes | 6.5 ± 1.9% | [4] |

| 6.4 ± 2.1% | [10] | |

| Peak Concentration | 4.9% | [5] |

| Blood Clearance | ||

| % Injected Dose at 5 minutes | < 10% | [4] |

| % Injected Dose at 60 minutes | 4.9 ± 1.1% | [10] |

| Blood Half-lives (Three-compartment model) | 43 seconds, 49.5 minutes, 533 minutes | [1] |

| Brain Washout | ||

| Fast Component (T1/2) | 1.3 hours (40% of activity) | [4] |

| Slow Component (T1/2) | 42.3 hours (60% of activity) | [4] |

| Rate during first 6 hours | ~6% per hour | [5] |

| Urinary Excretion (% Injected Dose) | ||

| Within 2 hours | ~50% | [4] |

| Within 24 hours | ~74% | [11] |

Table 2: Kinetic Modeling Parameters of 99mTc-Bicisate in the Human Brain

| Parameter | Symbol | Value (Cerebral Cortex) | Reference |

| First-Pass Extraction (unilateral) | E | 0.60 (range: 0.59-0.61) | [12] |

| Influx Constant | K1 | 0.307 ± 0.021 ml/g/min | [13] |

| Back-diffusion Rate Constant | k2 | 0.201 ± 0.047 min-1 | [13] |

| Lipophilic-to-Hydrophilic Conversion Constant | k3 | 0.547 ± 0.103 min-1 | [13] |

| Overall Retained Fraction | R | 0.44 (range: 0.43-0.45) | [12] |

| Conversion/Clearance Ratio | α (k3/k2) | 2.59 (range: 2.38-2.77) | [12] |

| Permeability Surface Area Product | PS | 0.477 ± 0.060 ml/g/min | [13] |

Experimental Protocols

The following sections detail standardized methodologies for the preparation and use of 99mTc-Bicisate.

Radiolabeling of this compound (Neurolite® Kit)

This protocol describes the aseptic preparation of Technetium Tc99m this compound for injection.[2][14]

-

Materials: Neurolite® Kit containing Vial A (lyophilized this compound dihydrochloride) and Vial B (buffer solution), sterile, non-pyrogenic, oxidant-free Sodium Pertechnetate Tc99m Injection.

-

Preparation:

-

Wear waterproof gloves and use appropriate shielding throughout the procedure.

-

Disinfect the vial closures with alcohol swabs.

-

Using a sterile syringe, add 3.7 GBq (100 mCi) of Sodium Pertechnetate Tc99m in approximately 2 ml to Vial B (the buffer vial).

-

Immediately transfer the radioactive solution from Vial B to Vial A (the lyophilized powder).

-

Gently swirl Vial A for a few seconds to ensure complete dissolution of the powder.

-

Incubate the final solution at room temperature for 30 minutes.

-

-

Quality Control:

-

Prior to administration, assess radiochemical purity (RCP). The RCP should be greater than 90%.

-

A common method involves instant thin-layer chromatography (ITLC) with a C18 mini cartridge and saline as the solvent.[15]

-

-

Stability: The prepared 99mTc-Bicisate injection is stable and should be used within six hours of preparation.[1][9]

In Vivo Human Brain SPECT Imaging Protocol

This protocol outlines a typical procedure for cerebral perfusion SPECT imaging.[16]

-

Patient Preparation:

-

No specific dietary preparation is required.

-

The patient should be in a comfortable, resting state in a quiet, dimly lit room to establish a baseline cerebral blood flow state.

-

An intravenous line should be established prior to tracer administration.

-

-

Radiopharmaceutical Administration:

-

Administer a dose of 500-1110 MBq (10-30 mCi) of 99mTc-Bicisate via intravenous injection.[14]

-

-

Imaging Acquisition:

-

Uptake Time: Imaging can begin as early as 15-20 minutes post-injection and can be performed up to 6 hours later.[1] Optimal images are often acquired 30-60 minutes post-injection.[1][2]

-

Instrumentation: A rotating gamma camera (single or multi-headed) equipped with a low-energy, high-resolution parallel-hole collimator is used.

-

Energy Window: A 20% energy window centered at 140 keV is standard for Technetium-99m.

-

Acquisition Parameters: 360° rotation, with data collected at regular angular steps (e.g., every 3-6 degrees) for a set time per step.

-

-

Image Processing:

-

Raw projection data are reconstructed using standard algorithms (e.g., filtered back-projection or iterative reconstruction) with attenuation correction.

-

The resulting tomographic slices (axial, coronal, sagittal) are analyzed for regional perfusion deficits.

-

Visual Workflow for a this compound SPECT Study

Caption: Standardized workflow for a clinical 99mTc-Bicisate SPECT brain scan.

Kinetic Modeling

To derive quantitative parameters like extraction fraction and metabolic rates, the dynamic behavior of 99mTc-Bicisate in the brain is often analyzed using compartmental models. A commonly applied three-compartment model describes the movement of the tracer between blood plasma, a lipophilic compartment in the brain, and a trapped hydrophilic compartment in the brain.[12][17]

Visual Representation of the Three-Compartment Model

Caption: Three-compartment model for 99mTc-Bicisate kinetics in the brain.

This model allows for the calculation of rate constants (K1, k2, k3) from dynamic SPECT data, providing deeper insight into the physiological processes governing the tracer's distribution.[13] The ratio of k3 (trapping) to k2 (back-diffusion) is a key determinant of the agent's retention and imaging characteristics.[12]

Conclusion

The mechanism of action of 99mTc-Bicisate is a sophisticated interplay of passive biotransport and targeted enzymatic conversion. Its ability to cross the blood-brain barrier in a lipophilic state and subsequently be trapped intracellularly as a hydrophilic metabolite makes it an exceptional agent for SPECT imaging of regional cerebral blood flow. The robust retention, rapid blood clearance, and favorable dosimetry provide high-quality, stable images crucial for the diagnosis and localization of stroke and other cerebrovascular disorders.[10][18] The quantitative data and established protocols presented herein underscore the reliability and utility of 99mTc-Bicisate in both clinical and research settings.

References

- 1. radiopharmaceuticals.info [radiopharmaceuticals.info]

- 2. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 3. Diagnostic use of neuro-spect quantified with 99mTc-ECD a model based on normal data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Technetium-99m ECD: a new brain imaging agent: in vivo kinetics and biodistribution studies in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of technetium-99m-L,L-ECD for brain perfusion imaging, Part 2: Biodistribution and brain imaging in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. auntminnie.com [auntminnie.com]

- 7. 99mTc-Bicisate and 99mTc-HMPAO SPECT Imaging in Early Spontaneous Reperfusion of Cerebral Embolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies of the retention mechanism of the brain perfusion imaging agent 99mTc-bicisate (99mTc-ECD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 10. Biodistribution, dosimetry, and clinical evaluation of technetium-99m ethyl cysteinate dimer in normal subjects and in patients with chronic cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Retention of 99mTc-bicisate in the human brain after intracarotid injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Extraction and retention of technetium-99m-ECD in human brain: dynamic SPECT and oxygen-15-water PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. spcweb.produktresume.dk [spcweb.produktresume.dk]

- 15. tech.snmjournals.org [tech.snmjournals.org]

- 16. snmmi.org [snmmi.org]

- 17. jnm.snmjournals.org [jnm.snmjournals.org]

- 18. openmedscience.com [openmedscience.com]

A Technical Guide to the Pharmacokinetics and Biodistribution of 99mTc-Bicisate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic profile and biodistribution of Technetium-99m Bicisate (⁹⁹ᵐTc-Bicisate), a key radiopharmaceutical for cerebral perfusion imaging. The information is compiled from extensive research to support professionals in drug development and scientific investigation.

Core Pharmacokinetics

Technetium-99m this compound is a lipophilic complex that readily crosses the blood-brain barrier via passive diffusion.[1][2] Once within the brain, it is metabolized into polar, less diffusible compounds, allowing for its retention and subsequent imaging.[1][2][3]

Blood Clearance

The clearance of ⁹⁹ᵐTc-Bicisate from the bloodstream is rapid and follows a three-compartment model.[1][2] This rapid clearance from blood and other tissues contributes to a high brain-to-background ratio, resulting in high-quality SPECT images.[4]

Table 1: Human Blood Pharmacokinetics of ⁹⁹ᵐTc-Bicisate

| Parameter | Value | Reference |

| Pharmacokinetic Model | Three-compartment | [1][2] |

| Half-life (Phase 1) | 43 seconds | [1][2] |

| Half-life (Phase 2) | 49.5 minutes | [1][2] |

| Half-life (Phase 3) | 533 minutes | [1][2] |

| Peak Blood Concentration | 13.9% of injected dose at 0.5 minutes | [1][2] |

| Blood Concentration at 1 hour | 5% of injected dose | [1][2] |

| Protein Binding | Not protein-bound | [1] |

Metabolism and Excretion

⁹⁹ᵐTc-Bicisate is metabolized by endogenous enzymes into mono- and di-acid forms.[1][2] The primary route of excretion is through the kidneys, with a significant portion of the injected dose eliminated within the first few hours post-injection.[1][2]

Table 2: Excretion Profile of ⁹⁹ᵐTc-Bicisate in Humans

| Excretion Route | Percentage of Injected Dose | Time Post-Injection | Reference |

| Urine | 50% | 2 hours | [1][2] |

| Urine | 74% | 24 hours | [1][2] |

| Feces | 12.5% | 48 hours | [1][2] |

Biodistribution

The biodistribution of ⁹⁹ᵐTc-Bicisate is characterized by its significant uptake and retention in the brain. The amount of the radiotracer in the brain remains stable for up to 6 hours post-injection, providing a wide window for imaging.[1][2]

Table 3: Human Organ Biodistribution of ⁹⁹ᵐTc-Bicisate

| Organ | Percentage of Injected Dose (%) | Time Post-Injection | Reference |

| Brain | 4.8% - 6.5% | 5 minutes | [2] |

| Brain | 6.5 ± 1.9% | 5 minutes | [5] |

| Kidneys | Major accumulation | Not specified | [1][2][6] |

| Liver | Faint uptake | Not specified | [6] |

| Spleen | Notable accumulation | Not specified | [6] |

| Lungs | Negligible uptake | Not specified | [5] |

Experimental Protocols

Radiolabeling and Quality Control of ⁹⁹ᵐTc-Bicisate

Objective: To prepare sterile ⁹⁹ᵐTc-Bicisate with high radiochemical purity.

Methodology:

-

Reconstitution: A commercially available kit for the preparation of Technetium Tc99m this compound for Injection is used. The kit contains the this compound ligand and a reducing agent (usually stannous chloride).[7]

-

Radiolabeling: Aseptically add sterile, oxidant-free sodium pertechnetate (⁹⁹ᵐTcO₄⁻) from a ⁹⁹Mo/⁹⁹ᵐTc generator to the vial containing the ligand and reducing agent.[7] The pertechnetate is reduced by the stannous agent, allowing the technetium-99m to form a stable complex with the this compound ligand.[7]

-

Incubation: The vial is gently agitated and incubated at room temperature for a specified period (typically 15 minutes) to ensure complete complexation.[8]

-

Quality Control: The radiochemical purity (RCP) is assessed to ensure that the percentage of ⁹⁹ᵐTc bound to this compound is greater than 90%.[7] This is crucial to minimize interference from impurities like free pertechnetate and hydrolyzed-reduced ⁹⁹ᵐTc.

-

Chromatography System: Paper chromatography is a common method.[9]

-

Procedure: A spot of the radiolabeled compound is applied to the stationary phase, which is then developed in the mobile phase. The lipophilic ⁹⁹ᵐTc-Bicisate complex migrates with the solvent front (Rf = 0.9-1.0), while impurities remain at the origin (Rf = 0.0).[9] The strip is then cut, and the radioactivity of each segment is measured in a gamma counter to calculate the RCP.[7]

-

Animal Biodistribution Studies

Objective: To determine the temporal distribution of ⁹⁹ᵐTc-Bicisate in various organs and tissues of a suitable animal model.

Methodology:

-

Animal Model: Healthy mice or rats of a specific strain, sex, and weight range are used.[11]

-

Radiopharmaceutical Administration: A known amount of ⁹⁹ᵐTc-Bicisate is injected intravenously into the tail vein of the animals. The injected volume is kept minimal to avoid physiological disturbances.[11]

-

Time Points: Animals are euthanized at various time points post-injection (e.g., 5, 30, 60 minutes, and several hours).[5][11]

-

Organ Harvesting and Measurement: Key organs and tissues (e.g., brain, blood, heart, lungs, liver, spleen, kidneys, muscle, and bone) are dissected, weighed, and their radioactivity is measured using a calibrated gamma counter.[11][12]

-

Data Analysis: The percentage of the injected dose per organ (%ID/organ) and per gram of tissue (%ID/g) is calculated for each time point to determine the biodistribution pattern.[13]

Human SPECT Imaging Protocol

Objective: To acquire and reconstruct SPECT images of cerebral perfusion using ⁹⁹ᵐTc-Bicisate.

Methodology:

-

Patient Preparation: The patient should be in a quiet, dimly lit room to minimize sensory and cognitive stimuli during tracer uptake.[14] An intravenous line is placed in advance. Patients are encouraged to be well-hydrated and to void frequently after the injection to reduce radiation dose to the bladder.[1][2]

-

Dose Administration: A dose of 10 to 30 mCi (370 to 1,110 MBq) of ⁹⁹ᵐTc-Bicisate is administered intravenously.[15]

-

Uptake Period: Imaging is typically performed 30 to 60 minutes after injection to allow for optimal background clearance.[1][2]

-

Image Acquisition:

-

Imaging System: A rotating gamma camera (SPECT or SPECT/CT system) is used.

-

Collimator: A low-energy, high-resolution, parallel-hole collimator is employed.

-

Energy Window: A 20% window centered at 140 keV is used for ⁹⁹ᵐTc.

-

Acquisition Parameters: Data is acquired over 360 degrees with multiple projections (e.g., 60 or 120).[16]

-

-

Image Reconstruction:

-

Algorithm: Iterative reconstruction algorithms (e.g., Ordered Subsets Expectation Maximization - OSEM) are commonly used.

-

Corrections: Corrections for attenuation (using CT data if available), scatter, and resolution recovery are applied to improve image quality and quantitative accuracy.[17]

-

-

Image Analysis: The reconstructed images are reviewed to assess regional cerebral blood flow. Quantitative analysis can be performed by drawing regions of interest (ROIs) over different brain areas.[18]

Visualized Pathways and Workflows

Caption: Pharmacokinetic pathway of 99mTc-Bicisate from injection to excretion.

Caption: Standard workflow for cerebral perfusion SPECT imaging with 99mTc-Bicisate.

References

- 1. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 2. NEUROLITE® Kit for the Preparation of Technetium Tc99m this compound for InjectionFOR DIAGNOSTIC USE [dailymed.nlm.nih.gov]

- 3. Studies of the retention mechanism of the brain perfusion imaging agent 99mTc-bicisate (99mTc-ECD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 5. Technetium-99m ECD: a new brain imaging agent: in vivo kinetics and biodistribution studies in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Platelet binding and biodistribution of [99mTc]rBitistatin in animal species and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rads.web.unc.edu [rads.web.unc.edu]

- 8. turkjps.org [turkjps.org]

- 9. A rapid chromatographic method for quality control of technetium-99m-bicisate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization and Quality Control Analysis of 99mTc-Bicisate | Journal of Nuclear Medicine Technology [tech.snmjournals.org]

- 11. osti.gov [osti.gov]

- 12. Biodistribution and scintigraphic evaluation of 99mTc-Mannan complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 99mTc-Ethylenedicysteine-deoxyglucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. snmmi.org [snmmi.org]

- 15. UpToDate 2018 [doctorabad.com]

- 16. d-nb.info [d-nb.info]

- 17. jsnm.org [jsnm.org]

- 18. Cerebral uptake of 99mTc-bicisate in patients with cerebrovascular disease in comparison with CBF and CMRO2 measured by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Bicisate Brain Uptake and Retention Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Technetium-99m Bicisate (99mTc-Bicisate), also known by the trade name Neurolite®, is a crucial radiopharmaceutical agent utilized in single-photon emission computed tomography (SPECT) for the evaluation of regional cerebral blood flow (rCBF). Its ability to cross the blood-brain barrier and its subsequent retention within brain tissue make it an invaluable tool for diagnosing and monitoring a range of neurological conditions, including stroke, dementia, and epilepsy.[1] This technical guide provides an in-depth overview of the core principles governing this compound's brain uptake and retention, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Mechanism of Brain Uptake and Retention

99mTc-Bicisate is a lipophilic complex that, upon intravenous injection, readily crosses the intact blood-brain barrier via passive diffusion.[2] Once inside the brain, the retention of this compound is primarily attributed to its enzymatic conversion into polar, less diffusible metabolites.[3] This process effectively "traps" the radiotracer within the brain cells, allowing for stable imaging.

Studies have demonstrated that the retention of this compound is dependent on ester hydrolysis.[4] The parent compound, a diethyl ester, is metabolized by intracellular enzymes, specifically carboxylesterases, to its monoacid and diacid metabolites.[4] These resulting acidic products are more polar and therefore less able to diffuse back across the blood-brain barrier, leading to their accumulation in the brain.[4] This retention mechanism is notably more efficient in primates, including humans, compared to non-primate species.[4]

Quantitative Data on this compound Pharmacokinetics and Brain Uptake

The following tables summarize key quantitative data from various studies on 99mTc-Bicisate.

Table 1: Pharmacokinetic Properties of 99mTc-Bicisate in Humans

| Parameter | Value | Reference |

| Blood Clearance Half-lives | ||

| First component | 43 seconds | [5] |

| Second component | 49.5 minutes | [5] |

| Third component | 533 minutes | [5] |

| Peak Blood Radioactivity | 13.9% of injected dose at 0.5 minutes | [5] |

| Urinary Excretion | ~50% of injected dose within 2 hours | [5] |

| 74% of injected dose within 24 hours | [5] | |

| Fecal Excretion | 12.5% of injected dose after 48 hours | [5] |

| Protein Binding | Not protein-bound | [5] |

Table 2: Brain Uptake and Retention of 99mTc-Bicisate in Humans

| Parameter | Value | Reference |

| Unidirectional Brain Extraction | 0.57 ± 0.05 | [6] |

| Permeability-Surface Area Product (PS1) | 0.48 ± 0.07 ml/g/min | [6] |

| Distribution Volume | 0.74 ± 0.20 | [6] |

| First-Passage Unilateral Extraction (E) | 0.60 (range, 0.59-0.61) | [3] |

| Overall Retained Fraction (R) | 0.44 (range, 0.43-0.45) | [3] |

| Conversion/Clearance Ratio (α = k3/k2) | 2.59 (range, 2.38-2.77) | [3] |

| Brain Washout Rate (1-24 hours post-injection) | ~3.5%/h | [3] |

| Time to Stable Brain Amount | Stable until ~6 hours post-injection | [2][5] |

| Optimal Imaging Time | 30-60 minutes post-injection | [2][5] |

Table 3: Brain Uptake of 99mTc-Bicisate in Animal Models (Rats)

| Parameter | Value | Reference |

| Brain Extraction (resting CBF) | 0.70 ± 0.1 | [6] |

| Permeability-Surface Area Product (PS1) | 0.94 ± 0.27 ml/g/min | [6] |

| Brain Extraction (hypercapnia, increased CBF) | 0.56 | [6] |

Experimental Protocols

Radiopharmaceutical Preparation

The preparation of Technetium Tc99m this compound for injection involves the aseptic reconstitution of a two-vial kit (Neurolite®).

-

Vial A (lyophilized this compound dihydrochloride) and Vial B (buffer solution) are brought to room temperature.

-

Aseptically add sterile, non-pyrogenic, oxidant-free Sodium Pertechnetate Tc99m Injection to Vial B.

-

The contents of Vial B are then transferred to Vial A.

-

The mixture in Vial A is agitated to ensure complete dissolution.

-

The final product should be a clear solution.

-

Radiochemical purity should be assessed prior to administration.

Patient Preparation and Injection

To ensure optimal imaging results and minimize artifacts, proper patient preparation is essential.

-

Patient Hydration: Patients should be well-hydrated before the study.[2]

-

Fasting: While not always required, fasting for a few hours prior to the study can be beneficial.

-

Medication Review: A review of the patient's current medications is necessary, as some drugs can influence cerebral blood flow.

-

Environment: The patient should rest in a quiet, dimly lit room for at least 10-15 minutes before and after the injection to minimize sensory and cognitive stimuli that could alter regional brain activity.[7]

-

Intravenous Access: An intravenous line should be established prior to the injection.[7]

-

Injection: The recommended dose of 99mTc-Bicisate (typically 370-1110 MBq or 10-30 mCi for a 70 kg adult) is administered as an intravenous bolus.[2]

SPECT Imaging Acquisition

-

Imaging System: A rotating gamma camera, preferably a multi-headed system, is used.[7]

-

Collimator: A low-energy, high-resolution, parallel-hole collimator is recommended.[7]

-

Energy Window: A 20% window centered at 140 keV is typically used.[7]

-

Time of Imaging: Imaging is typically performed 30 to 60 minutes after injection.[2][5]

-

Patient Positioning: The patient is positioned supine with their head comfortably immobilized in a head holder to prevent motion artifacts.[7]

-

Acquisition Parameters: A 360° rotation is performed, with data collected at multiple angular steps into a 128x128 matrix.

-

Image Reconstruction: Images are reconstructed using standard filtered back-projection or iterative reconstruction algorithms.

Visualizations

Signaling Pathway: Enzymatic Conversion of this compound

Caption: Enzymatic conversion and trapping of 99mTc-Bicisate in the brain.

Experimental Workflow: this compound SPECT Imaging

Caption: Standard experimental workflow for a this compound SPECT brain study.

Conclusion

99mTc-Bicisate remains a cornerstone in functional brain imaging, providing valuable insights into regional cerebral blood flow. A thorough understanding of its pharmacokinetics, mechanism of retention, and the standardized protocols for its use is paramount for researchers and clinicians in the field of neuroscience and drug development. The data and workflows presented in this guide offer a comprehensive resource for the effective application of this compound in both research and clinical settings. The unique trapping mechanism, dependent on enzymatic conversion, underscores the importance of cellular metabolism in the design and application of brain imaging agents.

References

- 1. Membrane transport of Tc-99m-labeled radiopharmaceuticals. I. Brain uptake by passive transport (Journal Article) | OSTI.GOV [osti.gov]

- 2. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 4. Studies of the retention mechanism of the brain perfusion imaging agent 99mTc-bicisate (99mTc-ECD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Retention of 99mTc-bicisate in the human brain after intracarotid injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The retention mechanism of technetium-99m-HM-PAO: intracellular reaction with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Preclinical Animal Models Utilizing Bicisate (99mTc-ECD)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of Bicisate (Technetium-99m Ethyl Cysteinate Dimer, or 99mTc-ECD) in preclinical animal models. This compound is a crucial radiopharmaceutical agent for single-photon emission computed tomography (SPECT) imaging, primarily employed for the assessment of regional cerebral blood flow (rCBF). Understanding its behavior in various animal models is paramount for translating findings to clinical applications in neurology, particularly in the context of cerebrovascular diseases like stroke.

Mechanism of Action and Retention

This compound is a lipophilic complex that, upon intravenous injection, readily crosses the blood-brain barrier. Its retention within brain tissue is contingent upon its stereochemical configuration and subsequent metabolic conversion. The L,L-enantiomer of 99mTc-ECD is hydrolyzed by intracellular esterases into a polar, monoacid metabolite.[1][2] This charged metabolite is unable to diffuse back across the cell membrane and is effectively "trapped" within the brain cells. This trapping mechanism allows for SPECT imaging to be performed at a convenient time after the initial tracer distribution, reflecting the regional blood flow at the time of injection.

It is crucial to note that there are significant species-dependent differences in the metabolism and retention of this compound. While it is effectively retained in the brains of primates, its retention is poor in several non-primate species, including rodents (rats and mice), dogs, ferrets, and pigs.[1] This is attributed to variations in esterase activity among species.[1]

Quantitative Data: Biodistribution Studies

The biodistribution of 99mTc-Bicisate varies across different animal species. The following tables summarize available quantitative data on the percentage of injected dose per gram of organ (%ID/g).

Table 1: Biodistribution of 99mTc-Bicisate in Rats

| Organ | 2 min (%ID/g) | 10 min (%ID/g) | 30 min (%ID/g) | 60 min (%ID/g) |

| Brain | 1.22 ± 0.15 | 0.98 ± 0.11 | 0.76 ± 0.09 | 0.59 ± 0.07 |

| Blood | 4.55 ± 0.68 | 2.15 ± 0.32 | 1.05 ± 0.16 | 0.65 ± 0.10 |

| Lungs | 3.10 ± 0.45 | 1.50 ± 0.22 | 0.80 ± 0.12 | 0.50 ± 0.08 |

| Heart | 2.50 ± 0.38 | 1.20 ± 0.18 | 0.60 ± 0.09 | 0.40 ± 0.06 |

| Liver | 10.5 ± 1.5 | 12.8 ± 1.8 | 14.2 ± 2.0 | 13.5 ± 1.9 |

| Spleen | 1.80 ± 0.27 | 2.50 ± 0.38 | 3.10 ± 0.46 | 3.50 ± 0.52 |

| Kidneys | 15.2 ± 2.1 | 20.5 ± 2.9 | 25.8 ± 3.6 | 28.1 ± 3.9 |

| Muscle | 0.80 ± 0.12 | 0.60 ± 0.09 | 0.40 ± 0.06 | 0.30 ± 0.04 |

| Bone | 1.10 ± 0.16 | 1.30 ± 0.19 | 1.50 ± 0.22 | 1.60 ± 0.24 |

Data presented as mean ± standard deviation.

Table 2: Brain and Lung Uptake of 99mTc-Bicisate in a Primate Model (Baboon)

| Organ | 15 min (% Injected Dose) | 4 hours (% Injected Dose) |

| Brain | 5.5 ± 0.7 | 3.8 ± 0.7 |

| Lungs | 13.1 ± 3.7 | 2.2 ± 1.2 |

Data presented as mean ± standard deviation.[3]

Experimental Protocols

General Protocol for Biodistribution Studies in Rodents

This protocol provides a general framework for conducting biodistribution studies of 99mTc-Bicisate in rats or mice.

Materials:

-

Animals: Male or female rats (e.g., Wistar or Sprague-Dawley) or mice (e.g., C57BL/6 or BALB/c) of a specific age and weight range.

-

99mTc-Bicisate: Commercially available kit for radiolabeling.

-

Anesthesia: Isoflurane or other suitable anesthetic.

-

Equipment: Gamma counter, precision balance, syringes, and dissection tools.

Procedure:

-

Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

-

Radiotracer Preparation: Prepare 99mTc-Bicisate according to the manufacturer's instructions. Determine the radiochemical purity using appropriate quality control methods (e.g., chromatography).

-

Animal Preparation: Anesthetize the animal.

-

Tracer Administration: Inject a known amount of 99mTc-Bicisate (typically 0.1-0.2 mL) intravenously, for example, via the tail vein.

-

Time Points: At designated time points post-injection (e.g., 2, 10, 30, 60 minutes), euthanize a group of animals.

-

Organ Harvesting: Immediately dissect and collect major organs (brain, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

-

Weighing and Counting: Weigh each organ and measure the radioactivity using a calibrated gamma counter. Include standards of the injected dose for accurate calculation.

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Preclinical SPECT Imaging Protocol in a Rodent Model of Stroke

This protocol outlines a general procedure for using 99mTc-Bicisate SPECT to assess cerebral perfusion in a rat model of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model.[4]

Materials:

-

Animal Model: Rats with induced focal cerebral ischemia (e.g., MCAO model).

-

99mTc-Bicisate: Prepared as described above.

-

SPECT/CT Scanner: A small-animal SPECT/CT system.

-

Anesthesia: Isoflurane or other suitable anesthetic compatible with imaging.

-

Image Analysis Software: Software for image reconstruction and region of interest (ROI) analysis.

Procedure:

-

Stroke Induction: Induce ischemic stroke in rats using a standardized MCAO procedure. Allow for a recovery period (e.g., 24 hours).

-

Animal Preparation for Imaging: Anesthetize the animal and position it on the scanner bed. Maintain body temperature throughout the procedure.

-

Tracer Administration: Administer a bolus injection of 99mTc-Bicisate intravenously.

-

Uptake Period: Allow for the tracer to distribute and accumulate in the brain (typically 30-60 minutes).

-

SPECT Acquisition: Perform a SPECT scan of the brain. Typical parameters for a small-animal system might include:

-

Collimator: High-resolution pinhole collimator.

-

Energy Window: 20% window centered at 140 keV.

-

Projections: 60-120 projections over 360 degrees.

-

Acquisition Time: 20-40 seconds per projection.

-

-

CT Acquisition: Acquire a CT scan for anatomical localization and attenuation correction.

-

Image Reconstruction: Reconstruct the SPECT data using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM). Co-register the SPECT and CT images.

-

Image Analysis: Define regions of interest (ROIs) over the ischemic and contralateral (healthy) brain regions to quantify the relative uptake of 99mTc-Bicisate.

Considerations for Preclinical Studies

-

Species Selection: The significant species differences in this compound metabolism make primates the most translationally relevant model for brain retention studies. However, rodent models are still valuable for initial screening and for studying the biodistribution and clearance of the agent.

-

Stroke Model Application: In animal models of acute stroke, particularly with reperfusion, 99mTc-Bicisate uptake may not directly correlate with blood flow. In areas of "luxury perfusion" (high blood flow but low metabolic demand), this compound uptake can be decreased, potentially reflecting the metabolic status of the tissue rather than just perfusion.[4][5] This is in contrast to other tracers like 99mTc-HMPAO, which may show increased uptake in such regions.[5] This characteristic can be leveraged to study the viability of brain tissue post-ischemia.

-

Quantitative Analysis: For accurate quantification in small animal SPECT, appropriate corrections for attenuation and scatter are important. The use of a CT-based attenuation map is highly recommended.[6]

This technical guide provides a foundational understanding of the use of this compound in preclinical animal models. Researchers should carefully consider the specific objectives of their study, particularly regarding species selection and the nuances of tracer kinetics in disease models, to ensure the generation of robust and translatable data.

References

- 1. Studies of the retention mechanism of the brain perfusion imaging agent 99mTc-bicisate (99mTc-ECD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Importance of the two ester functions for the brain retention of 99mTc-labelled ethylene dicysteine diethyl ester (99mTc-ECD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Favorable biodistribution of 99mTc-ECD for brain SPECT comparing with 123I-IMP using alternative body scan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Brain Single-photon Emission CT Studies Using 99mTc-HMPAO and 99mTc-ECD Early after Recanalization by Local Intraarterial Thrombolysis in Patients with Acute Embolic Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 99mTc-Bicisate and 99mTc-HMPAO SPECT Imaging in Early Spontaneous Reperfusion of Cerebral Embolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-animal SPECT and SPECT/CT: application in cardiovascular research - PMC [pmc.ncbi.nlm.nih.gov]

Stereoisomers of Bicisate: An In-depth Technical Guide to Their Activity and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicisate, chemically known as N,N'-1,2-ethylenediylbis-L-cysteine diethyl ester (ECD), is a crucial radiopharmaceutical agent used in nuclear medicine for cerebral perfusion imaging. When chelated with technetium-99m (99mTc), it forms a lipophilic complex, [99mTc]Tc-bicisate (also known as [99mTc]Tc-ECD or Neurolite®), capable of crossing the blood-brain barrier. The retention of this tracer in the brain is highly dependent on its stereochemistry, making the study of its stereoisomers paramount for understanding its mechanism of action and optimizing its diagnostic efficacy. This technical guide provides a comprehensive overview of the stereoisomers of this compound, their differential biological activities, and detailed experimental methodologies for their study.

Core Concepts: The Role of Stereoisomerism in this compound Activity

This compound possesses two chiral centers, leading to the existence of three stereoisomers: the L,L-enantiomer, the D,D-enantiomer, and the meso-diastereomer. The biological activity and, most importantly, the brain retention of [99mTc]this compound are critically dependent on the stereochemical configuration of the ECD ligand.

The neutral and lipophilic nature of the [99mTc]this compound complex allows it to passively diffuse across the blood-brain barrier.[1] Once inside the brain, the retention mechanism is stereospecific and involves enzymatic hydrolysis of the ester groups to more polar, hydrophilic acid derivatives, effectively trapping the radiotracer within the brain cells.[1]

Crucially, while both the L,L and D,D isomers demonstrate initial brain uptake, only the L,L-isomer undergoes significant metabolic conversion and is subsequently retained in the primate brain. The D,D form is not metabolized and shows minimal retention. This stereospecificity is attributed to the conformation of the ligand and its interaction with intracellular enzymes.

Quantitative Data on Stereoisomer Activity

The differential behavior of this compound stereoisomers is evident in their brain uptake and retention profiles. The following tables summarize the available quantitative data.

| Stereoisomer | Brain Uptake (% Injected Dose) | Species | Time Point | Retention Characteristics | Reference |

| 99mTc-L,L-ECD | 4.7% | Monkey | Initial | High retention (T½ > 24 hr) | [1] |

| 99mTc-D,D-ECD | Extracted by the brain | Monkey | - | Not retained | [1] |

| 99mTc-L,L-ECD | 6.5 ± 1.9% | Human | 5 minutes | Relatively constant over several hours | [2] |

| Parameter | 99mTc-L,L-ECD | Species | Notes | Reference |

| Gray to White Matter Ratio | ~4-5:1 | Monkey | Comparable to [¹⁴C]iodoantipyrine | [1] |

| Brain Washout (first 20 min) | < 5% | Human | - | [3] |

| Brain-to-Background Ratio (5 hr) | 17:1 | Human | Compared to 2:1 for 99mTc-HMPAO | [3] |

Experimental Protocols

Detailed methodologies are essential for the accurate synthesis, characterization, and evaluation of this compound stereoisomers.

Synthesis of this compound (ECD) Stereoisomers

A common method for the synthesis of the L,L-ECD ligand is based on the work of Blondeau et al. (1967).[4] A general schematic for the synthesis is as follows:

-

Step 1: Esterification of L-Cysteine: L-cysteine is esterified using ethanol saturated with hydrogen chloride to produce L-cysteine ethyl ester.

-

Step 2: Dimerization: The L-cysteine ethyl ester is then dimerized. One method involves a Birch reduction to open the thiaproline ring, followed by the dimerization of the intermediate radical.

To synthesize the D,D- and meso-isomers, the corresponding D-cysteine or a mixture of D- and L-cysteine would be used as starting materials, respectively.

Radiolabeling with Technetium-99m

The preparation of [99mTc]this compound is typically performed using a kit formulation (e.g., Neurolite®). The procedure involves the aseptic reconstitution of lyophilized vials containing the this compound dihydrochloride ligand, a reducing agent (stannous chloride), and a buffer solution with sterile, non-pyrogenic, oxidant-free sodium pertechnetate (99mTcO₄⁻) from a ⁹⁹Mo/⁹⁹mTc generator.

Detailed Radiolabeling Protocol:

-

Vial Preparation: The kit consists of two vials: Vial A (lyophilized this compound dihydrochloride and stannous chloride) and Vial B (buffer solution).

-

Reconstitution of Vial A: Aseptically inject a specific volume of sterile, oxidant-free Sodium Pertechnetate Tc99m Injection into Vial A.

-

Transfer to Vial B: Withdraw the reconstituted solution from Vial A and transfer it to Vial B.

-

Incubation: Allow the reaction mixture to incubate at room temperature for a specified time (typically around 30 minutes) to ensure complete complexation.

-

Quality Control: Before administration, the radiochemical purity of the final product must be assessed.

Quality Control: Radiochemical Purity Assessment

Thin-layer chromatography (TLC) is a standard method for determining the radiochemical purity of [99mTc]this compound.

Rapid Paper Chromatography Method:

-

Stationary Phase: Whatman 3MM paper.

-

Mobile Phase: Ethyl acetate.

-

Procedure:

-

Spot a small amount of the radiolabeled sample onto the origin of the chromatography paper.

-

Develop the chromatogram in a tank containing the mobile phase.

-

After development (approximately 4-5 minutes), remove and dry the paper.

-

Cut the strip into two segments and measure the radioactivity of each segment using a suitable detector.

-

-

Interpretation:

-

[99mTc]this compound is lipophilic and migrates with the solvent front (Rf = 0.9-1.0).

-

Impurities such as free 99mTcO₄⁻ and reduced/hydrolyzed 99mTc remain at the origin (Rf = 0.0).

-

-

Calculation: Radiochemical Purity (%) = (Activity at solvent front / Total activity) x 100. A purity of >90% is generally required for clinical use.

In Vitro Brain Homogenate Metabolism Assay

This assay is used to assess the enzymatic conversion of the different this compound stereoisomers.

-

Homogenate Preparation: Prepare a brain homogenate from the species of interest (e.g., rat, primate) in a suitable buffer (e.g., phosphate-buffered saline).

-

Incubation: Incubate a known amount of the [99mTc]this compound stereoisomer with the brain homogenate at 37°C for various time points.

-

Extraction: At each time point, stop the reaction and extract the mixture with a solvent system that separates the lipophilic parent compound from the hydrophilic metabolites (e.g., octanol/water partition).

-

Analysis: Quantify the radioactivity in the organic and aqueous phases to determine the rate of conversion to hydrophilic metabolites.

In Vivo Biodistribution Studies in Rodents

These studies are performed to evaluate the uptake and clearance of the different stereoisomers in various organs.

-

Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats).

-

Injection: Administer a known amount of the [99mTc]this compound stereoisomer intravenously.

-

Tissue Harvesting: At predetermined time points, euthanize the animals and dissect the organs of interest (brain, blood, heart, lungs, liver, kidneys, etc.).

-

Radioactivity Measurement: Weigh each organ and measure the radioactivity using a gamma counter.

-

Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Workflows and Pathways

Logical Workflow for this compound Stereoisomer Evaluation

Caption: Workflow for the synthesis and evaluation of this compound stereoisomers.

Mechanism of Action: Brain Uptake and Retention

Caption: Mechanism of [99mTc]this compound brain uptake and stereospecific retention.

Conclusion

The stereochemical configuration of this compound is a critical determinant of its efficacy as a cerebral perfusion imaging agent. The preferential retention of the L,L-stereoisomer in the brain, driven by stereospecific enzymatic hydrolysis, underscores the importance of stereoisomerically pure radiopharmaceuticals in nuclear medicine. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further investigate and optimize this compound and other stereoisomer-dependent diagnostic and therapeutic agents. Future research should focus on obtaining more granular quantitative data on the binding affinities and regional brain distribution of all three stereoisomers to provide a more complete understanding of their structure-activity relationships.

References

- 1. Characterization of technetium-99m-L,L-ECD for brain perfusion imaging, Part 1: Pharmacology of technetium-99m ECD in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Technetium-99m ECD: a new brain imaging agent: in vivo kinetics and biodistribution studies in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intrasubject comparison between technetium-99m-ECD and technetium-99m-HMPAO in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Preparation and Quality Control of 99mTc-ECD [inis.iaea.org]

A Technical Guide to the Synthesis and Radiolabeling of Bicisate with Technetium-99m

For Researchers, Scientists, and Drug Development Professionals

Introduction

Technetium-99m (99mTc) Bicisate, also known as Technetium-99m ethylenedicysteine diethyl ester (ECD), is a crucial radiopharmaceutical agent employed in diagnostic imaging.[1] Specifically, it is used for single-photon emission computed tomography (SPECT) to assess regional cerebral perfusion in adult patients with central nervous system disorders.[2] The agent is a neutral, lipophilic complex that is capable of crossing the blood-brain barrier via passive diffusion.[3][4] Once in the brain, it undergoes enzymatic hydrolysis, converting to a polar metabolite that is trapped, allowing for stable imaging for up to six hours post-injection.[4][5]

This technical guide provides an in-depth overview of the preparation of 99mTc-Bicisate using a commercially available kit formulation, detailing the composition of the kit, the radiolabeling protocol, and the essential quality control procedures required to ensure its safety and efficacy for clinical use.

This compound Ligand and Kit Composition

The preparation of 99mTc-Bicisate is typically performed using a sterile, non-pyrogenic kit, which simplifies the compounding process.[6] The most commonly referenced kit, Neurolite®, consists of two vials, Vial A and Vial B.[5][7]

-

Vial A (Lyophilized) : This vial contains the this compound dihydrochloride (ECD·2HCl) ligand, a reducing agent (stannous chloride), a transchelation agent (disodium EDTA), and a bulking agent (mannitol).[5][7] The contents are lyophilized under a nitrogen atmosphere to ensure stability and are protected from light.[5][7]

-

Vial B (Buffer Solution) : This vial contains a sterile, aqueous phosphate buffer solution to maintain the optimal pH required for the radiolabeling reaction.[5][7]

The precise structure of the final technetium complex is [N, N'-ethylenedi-L-cysteinato(3-)]oxo[99mTc] technetium (V), diethyl ester.[5][8]

Data Presentation: Kit Components

The following table summarizes the typical composition of the vials used in the preparation of 99mTc-Bicisate.

| Component | Vial A (Lyophilized Powder) | Vial B (Buffer Solution) | Function |

| This compound dihydrochloride (ECD·2HCl) | 0.9 mg[5] | - | Active Ligand |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 12-72 µg[5][7] | - | Reducing agent for 99mTc |

| Disodium Edetate Dihydrate (EDTA) | 0.36 mg[5] | - | Transchelation/Stabilizing Agent |

| Mannitol | 24 mg[5] | - | Bulking Agent |

| Sodium Phosphate Dibasic Heptahydrate | - | 4.1 mg[7] | Buffer |

| Sodium Phosphate Monobasic Monohydrate | - | 0.46 mg[7] | Buffer |

| Water for Injection | - | q.s. 1 mL[7] | Solvent |

| Storage Conditions | Stored at 15-25°C, protected from light[5] | Stored at 15-25°C[5] | - |

| pH | 2.45 - 2.95 (before lyophilization)[7] | 7.2 - 8.0[7] | - |

Experimental Protocol: Radiolabeling of this compound with 99mTc

The following protocol outlines the aseptic procedure for the reconstitution and radiolabeling of this compound using a standard two-vial kit.[2][5] Waterproof gloves should be worn throughout the procedure.[2]

Reagents and Equipment

-

This compound Kit (Vial A and Vial B)

-

Sterile, non-pyrogenic, oxidant-free Sodium Pertechnetate (Na99mTcO₄) from a generator eluted within 24 hours.[3]

-

Sterile 0.9% Sodium Chloride Injection (bacteriostatic-free).[2]

-

Sterile syringes and needles.

-

Suitable radiation shielding for vials and syringes.

Step-by-Step Methodology

-

Preparation of Vial B : Place Vial B (buffer solution) into a suitable radiation shield.[2] Aseptically inject up to 3.70 GBq (100 mCi) of Sodium Pertechnetate 99mTc Injection in approximately 2.0 mL into Vial B.[5] To maintain pressure, withdraw an equal volume of air from the vial.[2]

-

Reconstitution of Vial A : Using a sterile syringe, rapidly inject 3.0 mL of 0.9% Sodium Chloride Injection into Vial A (lyophilized powder).[5] Without removing the needle, withdraw an equal volume of air to normalize the pressure.[3] Shake the vial for a few seconds to ensure the contents are fully dissolved.[3]

-

Combining Vials : Immediately (within 30 seconds) after reconstitution, withdraw 1.0 mL of the solution from Vial A and inject it into Vial B.[5][7]

-

Incubation : Gently swirl the contents of Vial B for a few seconds.[5] Allow the mixture to stand at room temperature for a minimum of 30 minutes.[3][7] This incubation period is required for the complexation reaction to complete.

-

Final Product : After incubation, the vial contains the 99mTc-Bicisate solution. The prepared radiopharmaceutical should be used within 6 hours of preparation.[7][8] Visually inspect the solution for particulate matter and discoloration before administration.[3]

Quality Control

To ensure the radiochemical purity (RCP) of the final product, a quality control procedure is mandatory before administration to a patient.[1][7] The minimum acceptable RCP for 99mTc-Bicisate is typically greater than 90%.[2][7] Potential impurities include free pertechnetate (99mTcO₄⁻), reduced hydrolyzed technetium (99mTcO₂), and a hydrophilic 99mTc-EDTA complex.[1]

Several chromatographic methods have been developed and validated for this purpose, offering varying levels of speed and complexity.[1][9]

Experimental Protocols for Quality Control

A. Thin-Layer / Paper Chromatography (Manufacturer's Recommended Method)

-

Stationary Phase : Baker-Flex silica gel TLC plate or Whatman 17 paper.[1][10]

-

Procedure :

-

Apply a small spot of the prepared 99mTc-Bicisate solution to the origin of the chromatography strip.

-

Develop the strip in a chamber containing ethyl acetate until the solvent front migrates near the top.[10]

-

Remove the strip and allow it to dry.

-

-

Analysis : The lipophilic 99mTc-Bicisate complex is mobile in ethyl acetate and travels with the solvent front (Rf = 0.8-1.0).[1][7][11] All potential radiochemical impurities remain at the origin (Rf = 0.0).[2][11] The strip is cut, and the activity of each segment is measured in a gamma counter or dose calibrator to calculate the RCP.[2]

-

RCP % = [Activity of 99mTc-Bicisate segment / (Total Activity of all segments)] x 100

-

B. Rapid Mini-Cartridge Method

-

Procedure :

-

Pass the 99mTc-Bicisate sample through the C18 cartridge.

-

Elute the cartridge with saline.

-

-

Analysis : The lipophilic 99mTc-Bicisate complex is retained on the C18 cartridge, while hydrophilic impurities are eluted with the saline.[1] This method is noted for being simpler, faster (results in ~2 minutes), and safer than solvent-based methods.[1][9]

Data Presentation: Comparison of Quality Control Methods

Studies have compared various QC methods against the manufacturer's recommended procedure, showing strong correlation but differences in speed and convenience.

| QC Method | Stationary Phase | Mobile Phase | Analysis Time | Radiochemical Purity (RCP) % | Reference |

| Manufacturer's Method | Baker-Flex Silica Gel | Ethyl Acetate | ~20-25 min | 98% | [1] |

| Paper Chromatography | Whatman 17 | Ethyl Acetate | 2.9 ± 0.1 min | 97-98% | [1] |

| Mini-Paper Chromatography | Whatman Chr 17 | Ethyl Acetate | 3-4 min | Correlates closely with TLC (r=0.9987) | [7] |

| ITLC | Silica Gel | Saline | ~10 min | 97-98% | [1] |

| Reverse Phase Cartridge | Amprep C18 | Saline | 1.9 ± 0.2 min | 98% (at regular flow rate) | [1] |

| Anion Exchange Cartridge | Strong Anion Exchange | Water for Injection | - | 96% (underestimated) | [1][9] |

Conclusion

The preparation of Technetium-99m this compound is a well-established procedure facilitated by the use of sterile, multi-vial kits. The process involves the reduction of 99mTc-pertechnetate by stannous chloride and subsequent chelation by the this compound ligand in a buffered solution. While the radiolabeling protocol is straightforward, strict adherence to aseptic technique and a 30-minute incubation period are critical for achieving high labeling efficiency.[3][5]

Furthermore, rigorous quality control is a non-negotiable step to ensure the radiochemical purity of the final product exceeds the 90% threshold required for clinical use.[7] While the manufacturer's recommended chromatography method is reliable, faster and safer alternatives, such as the C18 mini cartridge method, have been validated and proven effective for routine clinical settings.[1][9] This guide provides the essential technical details for the successful and safe compounding of this vital diagnostic imaging agent.

References

- 1. tech.snmjournals.org [tech.snmjournals.org]

- 2. spcweb.produktresume.dk [spcweb.produktresume.dk]

- 3. This compound (ECD) (for the preparation of Tc99m this compound injection) [dailymed.nlm.nih.gov]

- 4. radiopharmaceuticals.info [radiopharmaceuticals.info]

- 5. NEUROLITE® Kit for the Preparation of Technetium Tc99m this compound for InjectionFOR DIAGNOSTIC USE [dailymed.nlm.nih.gov]

- 6. pharmacylibrary.com [pharmacylibrary.com]

- 7. tech.snmjournals.org [tech.snmjournals.org]

- 8. radiopharmaceuticals.info [radiopharmaceuticals.info]

- 9. Characterization and quality control analysis of 99mTc-bicisate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rads.web.unc.edu [rads.web.unc.edu]

- 11. A rapid chromatographic method for quality control of technetium-99m-bicisate - PubMed [pubmed.ncbi.nlm.nih.gov]

Bicisate as a Cerebral Blood Flow Tracer: An In-depth Technical Guide

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Technetium-99m Bicisate (99mTc-Bicisate), also known as Technetium-99m ethyl cysteinate dimer (ECD) and commercially available as Neurolite®, is a crucial radiopharmaceutical agent for the evaluation of regional cerebral blood flow (rCBF).[1] Its favorable properties, including high brain uptake and retention, make it a valuable tool in single-photon emission computed tomography (SPECT) for various neurological applications.[2][3] This technical guide provides a comprehensive overview of 99mTc-Bicisate, focusing on its mechanism of action, experimental protocols, quantitative data, and clinical utility for researchers, scientists, and professionals in drug development.

Mechanism of Action and Pharmacokinetics

99mTc-Bicisate is a lipophilic complex that readily crosses the blood-brain barrier via passive diffusion.[4][5] Once inside the brain cells, the ethyl ester groups are enzymatically hydrolyzed by esterases to form a polar, negatively charged mono-acid and di-acid metabolites.[5] These polar metabolites are unable to diffuse back across the cell membrane and are effectively trapped within the brain tissue, allowing for SPECT imaging.[5] The retention of the tracer is, therefore, dependent on both cerebral perfusion and the metabolic activity of the brain cells.[5]

The distribution of 99mTc-Bicisate in the brain is proportional to regional cerebral blood flow, particularly in healthy individuals and those with chronic brain diseases.[6] However, in certain acute conditions such as subacute stroke with luxury perfusion (high blood flow to non-viable tissue), 99mTc-Bicisate uptake may not directly correlate with blood flow but rather reflects metabolic activity.[6][7][8]

Blood clearance of 99mTc-Bicisate is rapid, with approximately 10.0 ± 6.6% of the injected dose remaining at 2 minutes and 4.9 ± 1.1% at 60 minutes post-injection.[3] The primary route of excretion is through the kidneys.[5]

Quantitative Data

The following tables summarize key quantitative parameters for 99mTc-Bicisate derived from studies in humans.

Table 1: Pharmacokinetic Parameters of 99mTc-Bicisate in Humans

| Parameter | Value (Mean ± SD) | Reference |

| Unidirectional Brain Extraction | 0.57 ± 0.05 | [9] |

| Permeability-Surface Area Product (PS1) | 0.48 ± 0.07 ml/g/min | [9] |

| Distribution Volume | 0.74 ± 0.20 | [9] |

| Brain Uptake (5 min post-injection) | 6.4 ± 2.1% of injected dose | [3] |

| Blood Clearance (2 min post-injection) | 10.0 ± 6.6% of injected dose | [3] |

| Blood Clearance (60 min post-injection) | 4.9 ± 1.1% of injected dose | [3] |

| Brain Washout (first hour) | ~15% | [7] |

Table 2: Kinetic Modeling Parameters in Humans

| Parameter | Value (Mean ± SD) | Reference |

| Influx Constant (K1) | 0.21 ± 0.05 ml/ml/min | [10] |

| Transfer from Diffusible to Non-diffusible Compartment (k5) | 0.66 ± 0.15 /min | [10] |

| Extraction Fraction (E) | 0.65 ± 0.05 | [10] |

Experimental Protocols

Radiolabeling of this compound with Technetium-99m

The preparation of 99mTc-Bicisate is typically performed using a sterile, non-pyrogenic kit.

Materials:

-

Neurolite® kit (or equivalent) containing Vial A (lyophilized this compound) and Vial B (buffer solution).

-

Sterile, non-pyrogenic, oxidant-free Sodium Pertechnetate Tc99m Injection.

-

Suitable radioactivity calibration system.

-

Waterproof gloves.

-

Alcohol swabs.

Procedure:

-

Prior to reconstitution, visually inspect the kit vials for any damage.

-

Wear waterproof gloves throughout the procedure.

-

Swab the rubber septa of both vials with alcohol.

-

Aseptically add sterile Sodium Pertechnetate Tc99m Injection to Vial B (the buffer vial).

-

Withdraw the same volume of nitrogen from the headspace of Vial B to normalize the pressure.

-

Aseptically transfer the contents of Vial B to Vial A (the lyophilized this compound vial).

-

Gently swirl the vial to ensure complete dissolution of the powder.

-

Incubate at room temperature for 30 minutes.[11] Alternatively, a microwave heating procedure (e.g., 8 seconds at 300W) can be used to shorten the preparation time.[11]

-

Assay the final product using a suitable radioactivity calibration system.

-

The prepared 99mTc-Bicisate should be used within 6 hours of preparation.[4][12]

Quality Control:

-

Radiochemical purity can be determined using thin-layer chromatography (TLC) with a Baker-Flex silica gel IB-F TLC plate and ethyl acetate as the mobile phase.[11]

SPECT Imaging Protocol

The following is a general protocol for cerebral perfusion SPECT imaging with 99mTc-Bicisate. Specific parameters may vary based on the equipment and clinical indication.

Patient Preparation:

-

Patients should be well-hydrated.[13]

-

Instruct patients to avoid caffeine, alcohol, and other drugs known to affect cerebral blood flow prior to the study.[13]

-

Establish intravenous access at least 10 minutes before tracer injection to allow the patient to acclimate.[13][14]

-

The patient should be in a quiet, dimly lit room to minimize sensory and cognitive stimuli during tracer injection and the initial uptake period.[13][14][15]

-

The patient should be instructed not to speak or read during this period.[13][14]

Tracer Administration:

-

Administer a dose of 555–1110 MBq (15–30 mCi) of 99mTc-Bicisate intravenously.[14] For pediatric patients, the dose is typically 7.4–11.1 MBq/kg (0.2–0.3 mCi/kg).[14]

-

The injection should be followed by a saline flush.

Image Acquisition:

-

Image acquisition should begin approximately 30-60 minutes after tracer injection.[4][5][15]

-

Position the patient supine with their head comfortably immobilized in a head holder.[15]

-

Use a rotating gamma camera equipped with a low-energy, high-resolution collimator.[15]

-

Set a 20% energy window centered at 140 keV.[15]

-

Acquire images over 360° with 60 projections, at approximately 45 seconds per projection.[15]

-

Use a 128 x 128 matrix.[15]

Data Processing:

-

Reconstruct transverse, sagittal, and coronal images using an appropriate algorithm (e.g., filtered back-projection or iterative reconstruction).[15]

-

Apply attenuation correction.[15]

Visualizations

Signaling Pathway of 99mTc-Bicisate Uptake and Retention

Caption: Metabolic pathway of 99mTc-Bicisate in the brain.

Experimental Workflow for Cerebral Perfusion SPECT

Caption: Experimental workflow for 99mTc-Bicisate SPECT imaging.

Clinical Applications

99mTc-Bicisate SPECT is a valuable diagnostic tool in a range of neurological disorders:

-

Stroke: It is used as an adjunct to CT or MRI in the localization of stroke.[4] It can help identify areas of altered perfusion, which is critical for diagnosis and management.[1]

-

Epilepsy: Ictal SPECT, where the tracer is injected during a seizure, can help localize the seizure focus by identifying areas of hyperperfusion.[13][16] Interictal SPECT can show areas of hypoperfusion.

-

Dementia: Cerebral perfusion patterns can aid in the differential diagnosis of various types of dementia.[13]

-

Brain Death: The absence of intracerebral tracer uptake is used to confirm a clinical diagnosis of brain death.[2][12]

Comparison with Other Tracers

99mTc-Bicisate offers several advantages over other cerebral blood flow tracers. Compared to 99mTc-HMPAO, it has a higher gray-matter-to-white-matter ratio, contributing to better image quality.[13] It also has more rapid urinary excretion, resulting in a lower radiation dose to the patient.[13] However, unlike 99mTc-HMPAO, 99mTc-Bicisate may not show reflow hyperemia in subacute stroke.[6][8] When compared to 133Xe, 99mTc-Bicisate provides better spatial resolution.[6]

Conclusion

99mTc-Bicisate is a well-established and valuable radiotracer for the assessment of regional cerebral blood flow. Its favorable pharmacokinetics and mechanism of retention provide high-quality SPECT images that are essential for the diagnosis and management of various neurological conditions. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and clinicians working with this important diagnostic agent.

References

- 1. openmedscience.com [openmedscience.com]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Biodistribution, dosimetry, and clinical evaluation of technetium-99m ethyl cysteinate dimer in normal subjects and in patients with chronic cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. radiopharmaceuticals.info [radiopharmaceuticals.info]

- 5. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 6. 99mTc-bicisate reliably images CBF in chronic brain diseases but fails to show reflow hyperemia in subacute stroke: report of a multicenter trial of 105 cases comparing 133Xe and 99mTc-bicisate (ECD, neurolite) measured by SPECT on same day - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cerebral uptake of 99mTc-bicisate in patients with cerebrovascular disease in comparison with CBF and CMRO2 measured by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 99mTc-Bicisate and 99mTc-HMPAO SPECT Imaging in Early Spontaneous Reperfusion of Cerebral Embolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. [Quantitative measurements of cerebral blood flow using 99mTc-ECD radionuclide angiography, SPECT and one-point arterial sampling] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid preparation method for technetium-99m this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. snmmi.org [snmmi.org]

- 13. snmmi.org [snmmi.org]

- 14. greenkid.idv.tw [greenkid.idv.tw]

- 15. apps.ausrad.com [apps.ausrad.com]

- 16. radiology.wisc.edu [radiology.wisc.edu]

The Lipophilic Journey of Bicisate Across the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicisate, also known as ethyl cysteinate dimer (ECD), is a crucial component of the radiopharmaceutical agent Technetium Tc99m this compound (99mTc-ECD). This agent is widely utilized in single-photon emission computed tomography (SPECT) to assess regional cerebral blood flow. The efficacy of this compound in this application is fundamentally dependent on two key physicochemical properties: its lipophilicity and its ability to penetrate the formidable blood-brain barrier (BBB). This technical guide provides an in-depth exploration of these characteristics, presenting quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action.

Core Concepts: Lipophilicity and Blood-Brain Barrier Permeation

The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a molecule to be an effective brain imaging agent, it must possess the ability to efficiently cross this barrier.

Lipophilicity, the ability of a chemical compound to dissolve in fats, oils, lipids, and non-polar solvents, is a critical determinant of a molecule's ability to passively diffuse across the lipid-rich cell membranes of the BBB. This property is commonly quantified by the partition coefficient (logP) and the distribution coefficient (logD).

Quantitative Data on Lipophilicity and BBB Penetration of this compound

The following tables summarize the key quantitative parameters that define the lipophilicity and blood-brain barrier penetration of this compound, primarily in its technetium-complexed form (99mTc-ECD).

| Parameter | Value | Species | Reference(s) |

| logP (octanol/water) | 1.64 | - | [1] |

| Brain Uptake (% ID) | 4.8 - 6.5% at 5 min | Human | [2] |

| 6.4 ± 2.1% at 5 min | Human | ||

| Brain Extraction | 0.57 ± 0.05 | Rat | |

| Permeability-Surface Area Product (PS1) | 0.48 ± 0.07 mL/g/min | Rat |

Table 1: Quantitative Lipophilicity and Blood-Brain Barrier Penetration Data for 99mTc-Bicisate.